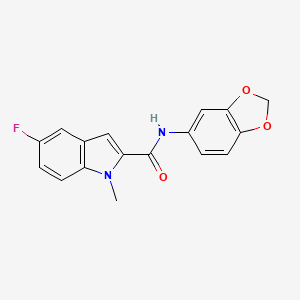![molecular formula C21H22FN3O2 B12184743 2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12184743.png)
2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is a synthetic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Fluorination: The indole ring is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Acylation: The fluoro-substituted indole is acylated with an appropriate acyl chloride to introduce the acetamide group.
Morpholine Substitution: Finally, the morpholine moiety is introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The fluoro-substituted indole ring can interact with various enzymes and receptors, modulating their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine
- (6-Fluoro-7-methyl-1H-indol-2-yl)methylamine
- Ethyl 6-fluoro-1H-indole-2-carboxylate
- (3-Fluoro-4-methyl-phenyl)-(1H-indol-3-ylmethylene)-amine
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is unique due to its specific combination of a fluoro-substituted indole ring and a morpholine moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22FN3O2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(6-fluoroindol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H22FN3O2/c22-18-4-3-17-7-8-25(20(17)13-18)15-21(26)23-19-5-1-16(2-6-19)14-24-9-11-27-12-10-24/h1-8,13H,9-12,14-15H2,(H,23,26) |
InChI Key |
LZRHZCMMDJALRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B12184667.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-N-(2-methoxyethyl)-2-methylpropanamide](/img/structure/B12184673.png)
![1-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B12184681.png)
![4-{[(2Z)-1-amino-4-methoxy-1,4-dioxobut-2-en-2-yl]amino}benzoic acid](/img/structure/B12184685.png)
![ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12184688.png)
![9-(2,4-dimethylphenyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12184696.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(1-methyl-1H-indol-4-yl)piperidine-4-carboxamide](/img/structure/B12184708.png)
![Ethyl 4-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B12184712.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12184715.png)

amine](/img/structure/B12184723.png)

![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12184728.png)
